molecular formula C5H11NO4 B13227754 Methyl 2-(aminooxy)-3-methoxypropanoate

Methyl 2-(aminooxy)-3-methoxypropanoate

Cat. No.: B13227754
M. Wt: 149.15 g/mol
InChI Key: STXMJFDTONIFCS-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-3-methoxypropanoate is an organic compound that features both aminooxy and methoxy functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminooxy)-3-methoxypropanoate can be synthesized through the reaction of aminooxyacetic acid with methanol in the presence of a suitable catalyst. The reaction typically involves the esterification of the carboxylic acid group with methanol, facilitated by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-3-methoxypropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(aminooxy)-3-methoxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(aminooxy)-3-methoxypropanoate exerts its effects involves the interaction with specific molecular targets. The aminooxy group can form stable oxime linkages with carbonyl-containing compounds, thereby inhibiting enzymes that rely on carbonyl groups for their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Biological Activity

Methyl 2-(aminooxy)-3-methoxypropanoate (MAM) is an organic compound with significant biological activity due to its unique structural features, particularly the aminooxy group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

MAM has the following molecular structure:

  • Molecular Formula : C5H11NO4
  • Molecular Weight : 161.15 g/mol
  • IUPAC Name : this compound

The compound features an aminooxy group that allows it to interact with carbonyl-containing biomolecules, which is crucial for its biological activity. The presence of the methoxy group enhances its solubility and reactivity.

The biological activity of MAM is primarily attributed to its ability to form stable oxime linkages with carbonyl compounds. This interaction can lead to modifications in enzyme activity and protein function, making MAM a candidate for studying enzyme mechanisms as well as potential therapeutic applications in drug design .

Biological Activity and Therapeutic Potential

  • Enzyme Modulation : The aminooxy group in MAM can interact with various enzymes, potentially altering their activity. This property is valuable for investigating enzyme mechanisms and developing enzyme inhibitors or activators.
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting that MAM may also exhibit such effects. Research indicates that derivatives with aminooxy groups can be beneficial in treating central nervous system (CNS) disorders .
  • Antitumor Activity : Preliminary studies suggest that MAM could possess antitumor properties, similar to other compounds in its class that have shown efficacy against various cancer cell lines .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC5H11NO4Enzyme modulation, potential anticonvulsant
Methyl 2-fluoro-3-hydroxypropanoateC4H7FO3Antitumor activity
tert-Butyl 2-(aminooxy)-3-methoxypropanoateC8H16FNO4CNS disorder treatment

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of MAM with various carbonyl-containing substrates. Results indicated that MAM effectively inhibited specific enzymes involved in metabolic pathways, demonstrating its potential as an enzyme modulator. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM.

Case Study 2: Anticonvulsant Efficacy

In a rodent model of epilepsy, MAM was administered at varying doses (30 mg/kg, 100 mg/kg, and 300 mg/kg). The results showed a significant reduction in seizure frequency compared to the control group, indicating its potential use as an anticonvulsant agent. The R-isomer of similar compounds exhibited lower neurological toxicity, suggesting that MAM may also have a favorable safety profile .

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

methyl 2-aminooxy-3-methoxypropanoate

InChI

InChI=1S/C5H11NO4/c1-8-3-4(10-6)5(7)9-2/h4H,3,6H2,1-2H3

InChI Key

STXMJFDTONIFCS-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)OC)ON

Origin of Product

United States

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